molecular formula C11H7NO6 B1298632 methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 91059-67-5

methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B1298632
CAS No.: 91059-67-5
M. Wt: 249.18 g/mol
InChI Key: CVKSEQDWXKMNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:

  • 6-nitrocoumarin-3-carboxylic acid methyl ester
  • 2-oxo-2H-chromene-3-carboxylate derivatives

These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific nitro and ester groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 6-nitro-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO6/c1-17-10(13)8-5-6-4-7(12(15)16)2-3-9(6)18-11(8)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKSEQDWXKMNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351072
Record name methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91059-67-5
Record name methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.